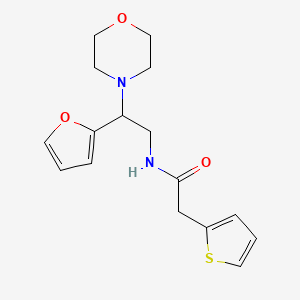
N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide, commonly known as FMET, is a small molecule that has been extensively studied for its potential applications in scientific research. FMET is a synthetic compound that was first synthesized in 2004 by researchers at the University of California, San Diego. Since then, FMET has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in various fields of research.
作用机制
The mechanism of action of FMET is not fully understood, but it is believed to involve the inhibition of MetAP2. MetAP2 is an enzyme that plays a key role in the regulation of protein synthesis. By inhibiting MetAP2, FMET may disrupt the normal functioning of cancer cells and prevent the formation of amyloid beta aggregates in the brain.
Biochemical and Physiological Effects:
FMET has been shown to have a number of biochemical and physiological effects, including the inhibition of MetAP2 and the prevention of amyloid beta aggregation. In addition, FMET has been shown to have low toxicity and good pharmacokinetic properties, which make it an attractive candidate for use in scientific research.
实验室实验的优点和局限性
One of the main advantages of FMET is its selectivity for MetAP2, which allows it to be used as a PET imaging agent for the detection of cancer cells. In addition, FMET has low toxicity and good pharmacokinetic properties, which make it an attractive candidate for use in scientific research.
However, there are also some limitations to the use of FMET in lab experiments. For example, FMET is a relatively complex molecule that can be difficult to synthesize and purify. In addition, FMET has a relatively short half-life, which can limit its usefulness in certain types of experiments.
未来方向
There are a number of potential future directions for the study of FMET. One of the most promising areas of research is the development of new PET imaging agents based on FMET. Researchers are also exploring the potential use of FMET in the treatment of neurodegenerative diseases such as Alzheimer's disease.
In addition, there is ongoing research into the synthesis and purification of FMET, as well as the development of new methods for its use in scientific research. Overall, the study of FMET is an exciting and rapidly evolving field, with many potential applications in a wide range of scientific disciplines.
合成方法
FMET can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most commonly used method involves the reaction of furan-2-yl-methylamine and thiophen-2-yl-acetic acid in the presence of morpholine and N,N'-dicyclohexylcarbodiimide (DCC). This reaction yields FMET as a white solid, which can be purified using standard chromatographic techniques.
科学研究应用
FMET has been extensively studied for its potential applications in scientific research. One of the most promising applications of FMET is in the field of positron emission tomography (PET) imaging. FMET has been shown to selectively bind to the enzyme methionine aminopeptidase 2 (MetAP2), which is overexpressed in certain types of cancer cells. This selective binding allows FMET to be used as a PET imaging agent for the detection of cancer cells.
In addition to its potential applications in cancer imaging, FMET has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. FMET has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease.
属性
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-16(11-13-3-2-10-22-13)17-12-14(15-4-1-7-21-15)18-5-8-20-9-6-18/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOBFOUUPKAVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2786278.png)
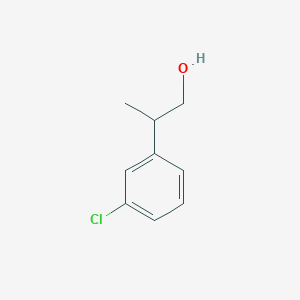
![4-[(1,2-benzoxazol-3-yl)methanesulfonamido]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B2786281.png)
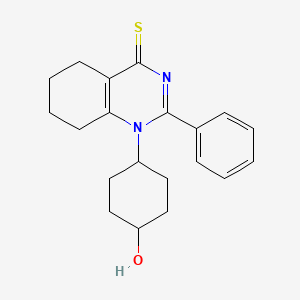

![7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2786285.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2786288.png)
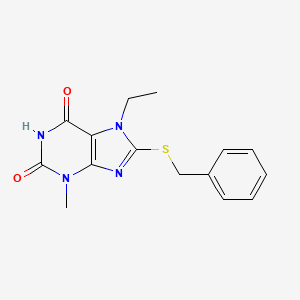
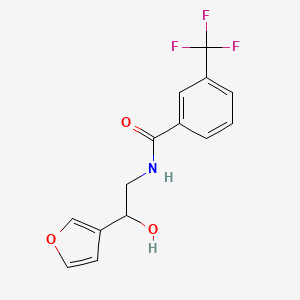
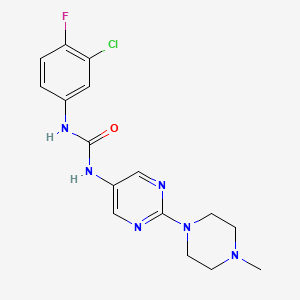

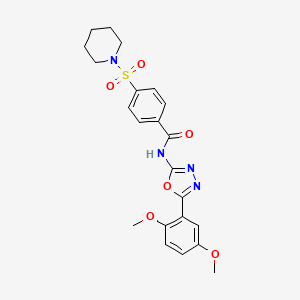
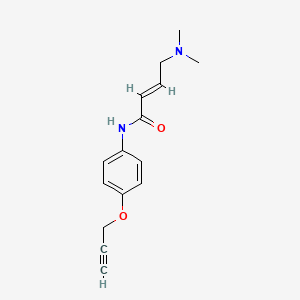
![Ethyl 5-methyl-7-(5-methyl-2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2786301.png)